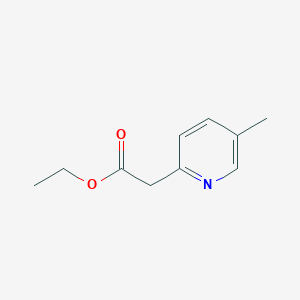

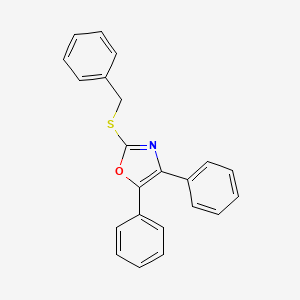

![molecular formula C20H25N3O5 B2819741 ethyl 1-[3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)propanoyl]piperidine-3-carboxylate CAS No. 1190758-29-2](/img/structure/B2819741.png)

ethyl 1-[3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)propanoyl]piperidine-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Compounds with structures similar to the one you provided often belong to the class of benzodiazepines . Benzodiazepines are a type of medication known as tranquilizers, which are commonly prescribed for anxiety, insomnia, seizures, and muscle spasms .

Synthesis Analysis

The synthesis of benzodiazepines involves the condensation of benzene and diazepine . The specific methods can vary depending on the exact structure of the desired compound .Molecular Structure Analysis

Benzodiazepines are characterized by a benzene ring fused to a diazepine ring . This creates a bicyclic structure with various substituents that can significantly influence the compound’s properties .Chemical Reactions Analysis

Benzodiazepines can undergo various chemical reactions, including hydrolysis and oxidation . The exact reactions depend on the specific structure and substituents of the compound .Physical And Chemical Properties Analysis

The physical and chemical properties of benzodiazepines can vary widely depending on their specific structure and substituents . They are generally crystalline solids at room temperature and are soluble in organic solvents .Wissenschaftliche Forschungsanwendungen

Stereospecific Microbial Reduction

The microbial reduction of ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate, closely related to the compound , by Candida parapsilosis and Pichia methanolica has been studied for its high diastereo- and enantioselectivities, producing ethyl cis-(3R,4R)-1-benzyl-3R-hydroxy-piperidine-4R-carboxylate and ethyl trans-(3R,4S)-1-benzyl-3R-hydroxy-piperidine-4S-carboxylate as products. This research highlights the potential for utilizing microbial processes in the stereospecific synthesis of complex organic compounds, which could be relevant for the production of pharmaceutical intermediates and fine chemicals (Guo et al., 2006).

Heterocyclic Compound Synthesis

Ethyl 4,4-difluoro-4-phenoxyacetoacetate, structurally similar to the compound of interest, has been used as a precursor in the synthesis of various heterocyclic compounds, including 6-hydroxypyrimidine and 1,3-dihydro-1,5-benzodiazepin-2-one derivatives. This research demonstrates the versatility of such precursors in the design and development of new biologically active heterocycles, potentially applicable in medicinal chemistry and drug discovery (Solodukhin et al., 2004).

Microwave-Assisted Amidation

Microwave-assisted amidation of ethyl 5-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate, which shares a functional group similarity with the compound , with primary aliphatic amines, including piperidine, has been explored to produce carboxamides in good yields. This method illustrates the efficiency of microwave-assisted reactions in the synthesis of amide derivatives, which are key functional groups in many pharmaceuticals and organic materials (Milosevic et al., 2015).

Protected Amino Acid Derivatives

The synthesis of orthogonally protected (3R,4S)- and (3S,4S)-4,5-diamino-3-hydroxypentanoic acids, which are building blocks for the synthesis of edeine analogs, involves steps that could be relevant for modifying the compound . These methods demonstrate the importance of stereochemistry and protecting group strategies in the synthesis of complex organic molecules, especially those intended for use in peptide and nucleotide chemistry (Czajgucki et al., 2003).

Schiff and Mannich Base Formation

The synthesis of Schiff and Mannich bases from ethyl imidate hydrochlorides and ethoxycarbonylhydrazones, followed by treatment with hydrazine hydrate, is a notable example of functional group transformations that could be applied to the compound . These reactions are fundamental in organic synthesis and are widely used in the preparation of compounds with potential pharmacological activities (Bekircan & Bektaş, 2008).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 1-[3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)propanoyl]piperidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O5/c1-2-28-20(27)13-6-5-11-23(12-13)17(24)10-9-16-19(26)21-15-8-4-3-7-14(15)18(25)22-16/h3-4,7-8,13,16H,2,5-6,9-12H2,1H3,(H,21,26)(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAEOFHHLRUWDET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)C(=O)CCC2C(=O)NC3=CC=CC=C3C(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 1-[3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)propanoyl]piperidine-3-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

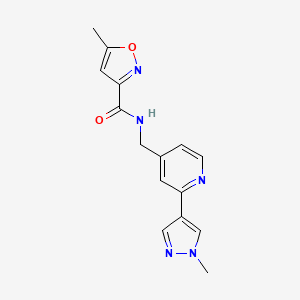

![4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2819659.png)

![5H-Pyrrolo[2,3-b]pyrazine-2-carboxylic acid](/img/structure/B2819660.png)

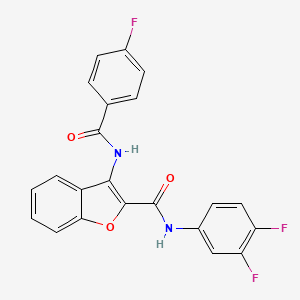

![4-fluoro-N-[3-(3-methoxyanilino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B2819662.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-(4-{1H-pyrrolo[2,3-b]pyridin-3-yl}-1,2,3,6-tetrahydropyridin-1-yl)propan-1-one](/img/structure/B2819665.png)

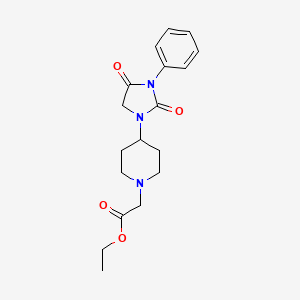

![N-ethyl-4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate](/img/structure/B2819669.png)

![(3R)-4-Fluoro-2,3-dihydrobenzo[B]furan-3-ylamine hydrochloride](/img/structure/B2819673.png)

![N-(3-chlorophenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2819678.png)

![N-(3-bromophenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2819680.png)